JP1302 is a selective antagonist of the α2C-adrenoceptor subtype. [, , ] This compound is primarily utilized in scientific research to investigate the role of α2C-adrenoceptors in various physiological and pathological processes. [, , ]
Molecular Structure Analysis
The molecular structure of JP1302 comprises an acridine tricyclic ring system linked to a phenylpiperazine moiety. [, , ] Specific details regarding bond lengths, angles, and other structural properties require further investigation.
Mechanism of Action
JP1302 exerts its effects by selectively binding to the α2C-adrenoceptor subtype, preventing the binding of endogenous agonists like norepinephrine. [, , ] This antagonistic action allows researchers to study the specific roles of α2C-adrenoceptors in various cellular processes. [, , ]
Applications
a) Investigating the role of α2C-adrenoceptors in mydriasis: Studies using JP1302 in rats suggest that the α2C-adrenoceptor subtype is not significantly involved in the mydriatic effects induced by imidazoline derivatives. []
b) Exploring the impact of α2C-adrenoceptors on anxiety after sevoflurane anesthesia: Research indicates that JP1302, by blocking α2C-adrenoceptors, does not diminish the anxiety-reducing effects of dexmedetomidine in neonatal rats post-sevoflurane anesthesia. [] This suggests that the anxiolytic effect of dexmedetomidine in this context is not primarily mediated by α2C-adrenoceptors.
c) Studying the protective effects of α2-adrenoceptors in endothelial cells: Research shows that JP1302, through its antagonistic action on α2C-adrenoceptors, can counteract the protective effects of dexmedetomidine against TNF-α-induced endothelial dysfunction. [] This highlights the potential role of α2C-adrenoceptors in maintaining endothelial integrity.
d) Understanding neurotransmitter regulation in the tuberomammillary nucleus: While not directly discussed in the provided papers, JP1302 could be utilized to investigate the role of α2C-adrenoceptors in modulating GABAergic transmission in the tuberomammillary nucleus. [] This brain region is crucial for regulating sleep-wake cycles, and understanding the interplay between different neurotransmitter systems is essential for developing effective therapies for sleep disorders.
Related Compounds
Dexmedetomidine
Compound Description: Dexmedetomidine is a highly selective α2-adrenoceptor agonist with sedative, analgesic, and sympatholytic properties. It is frequently used in clinical settings for sedation during various medical procedures and as an adjunct to general anesthesia [, ].
Relevance: Dexmedetomidine is relevant to JP1302 as it acts as a comparative agonist at α2-adrenoceptors. Studies often utilize dexmedetomidine to investigate the effects of α2-adrenoceptor activation, while JP1302 serves as a selective antagonist for the α2C subtype, helping to delineate subtype-specific effects [, ]. For instance, one study found that dexmedetomidine could protect human pulmonary microvascular endothelial cells from TNF-α-induced hyperpermeability, while JP1302 blocked this protective effect, suggesting the involvement of the α2C subtype [].
Yohimbine
Compound Description: Yohimbine is a non-selective α2-adrenoceptor antagonist. It is often employed in research to block the effects of α2-adrenoceptor agonists, helping to elucidate the role of these receptors in various physiological processes [, ].
Relevance: Yohimbine serves as a broader comparison point to JP1302. While JP1302 specifically targets the α2C subtype, yohimbine antagonizes all α2-adrenoceptor subtypes. By comparing their effects, researchers can gain insights into the specific contribution of the α2C subtype [, ].
BRL44408
Compound Description: BRL44408 is a selective antagonist of the α2A-adrenoceptor subtype. It is commonly used in research to differentiate the roles of α2A-adrenoceptors from other α2-adrenoceptor subtypes, including α2C, which is the target of JP1302 [, , ].
Relevance: BRL44408 is directly relevant to JP1302 because they are both subtype-selective antagonists within the α2-adrenoceptor family. Using both compounds in conjunction allows for a more precise understanding of which α2-adrenoceptor subtype is responsible for a particular physiological effect [, , ].
RX821002
Compound Description: RX821002 is a highly selective α2D-adrenoceptor antagonist. It is a valuable tool for researchers investigating the specific functions of the α2D-adrenoceptor subtype, particularly in comparison to other subtypes like α2C, which is targeted by JP1302 [].
Relevance: RX821002 and JP1302 are both subtype-selective antagonists within the same receptor family, targeting different subtypes (α2D and α2C, respectively). This makes them valuable tools for dissecting the specific roles of these closely related subtypes in various physiological processes [].
Marsanidine and 7-Methylmarsanidine
Compound Description: Marsanidine and 7-methylmarsanidine are two newly synthesized imidazoline derivatives that act as α2-adrenoceptor agonists. Research suggests their mydriatic effects are primarily mediated through the α2D-adrenoceptor subtype [].
Relevance: These compounds are relevant to JP1302 as they provide a contrasting effect profile. While marsanidine and 7-methylmarsanidine activate α2-adrenoceptors (particularly α2D), JP1302 blocks the activity of the α2C subtype. By comparing their effects, researchers can better understand the specific roles of these different α2-adrenoceptor subtypes in processes like mydriasis [].
Atipamezole
Compound Description: Atipamezole is a potent and selective α2-adrenoceptor antagonist with applications in veterinary medicine, primarily used for reversing the effects of α2-adrenoceptor agonists like dexmedetomidine [].
Relevance: Atipamezole acts as a broader antagonist in comparison to JP1302, as it targets all α2-adrenoceptor subtypes. This allows researchers to compare the effects of blocking all α2-adrenoceptors with the specific effects of blocking only the α2C subtype using JP1302 []. This comparison helps determine the extent to which the α2C subtype contributes to the overall physiological effects mediated by α2-adrenoceptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and highly selective α2C antagonist (Kb values for human subtypes are 28 (α2C), 1470 (α2B), 1700 (α2D) and 3150 nM (α2A)). Shows antidepressant and antipsychotic effects. Active in vivo. JP 1302 dihydrochloride is a α2C-adrenoceptor antagonist that displays ~ 50-fold selectivity over other α2-adrenoceptor subtypes (Ki values are 28, 1470, 1700 and 3150 nM for human α2C, α2B, α2D and α2A subtypes respectively). JP 1302 dihydrochloride potently antagonizes adrenalin-stimulated 35GTPγS binding in vitro (KB = 16 nM) and produces antidepressant and antipsychotic-like effects in vivo.
Potent and selective CXCR3 antagonist; potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7.
SHA-68 is an antagonist of the neuropeptide S receptor (NPSR; IC50s = 22 and 23.8 nM for the NPSR Asn107 and NPSR Ile107 isoforms, respectively). It is selective for NPSR over a panel of 14 G protein-coupled receptors exhibiting no activity at a concentration of 10 μM. SHA-68 (50 mg/kg) reduces NPS-induced horizontal activity and vertical rearing and climbing in mice. SHA-68 also reduces conditioned reinstatement of cocaine seeking in rats. Selective neuropeptide S receptor (NPSR) antagonist (IC50 values are 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants respectively). Displays no activity against a range of 14 GPCRs, including vasopressin and oxytocin receptors.
Muscarinic receptor ligand. Displays partial agonist activity at M2 and M4 receptors; exhibits antagonist effects at M1, M3 and M5 receptors (Ki values are 2.8, 0.2, 0.6, 0.2 and 0.8 nM respectively). Displays selectivity for muscarinic receptors over a range of neurotransmitter receptors and ion channels. Inhibits firing rate of dopaminergic cells in the limbic ventral tegmental area after acute administration, without binding to dopamine receptors.
Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). Inhibits COX-1 and COX-2 while releasing NO. Demonstrates higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor-β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis. Orally available.
ACHP is an inhibitor of IκB kinase β (IKKβ) and IKKα (IC50s = 8.5 and 250 nM, respectively). It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 (IC50s = >20 µM for all). It reduces the constitutive phosphorylation of IκBα and NF-κB p65 in U266 and NCU-MM-2 multiple myeloma cells when used at a concentration of 50 µM. ACHP (0.1 µM) prevents TNF-α-induced activation of NF-κB in U266 cells and inhibits the growth of U266, NCU-MM-2, and ILKM2 multiple myeloma and BJAB B cell lymphoma cells (IC50s = 18.3, 27.6, 34.6, and 17.6 µM, respectively). It prevents HIV-1 replication induced by TNF-α in OM10.1 cells latently infected with HIV-1 (EC50 = 0.56 µM). Topical administration of ACHP (5 mg/kg) prevents skin inflammation induced by phorbol 12-myristate 13-acetate (PMA;) or imiquimod and reduces cytokine and chemokine expression induced by imiquimod in mice. It also prevents skin erythema induced by UV light and reduces the incidence of tumors induced by 7,12-dimethyl benzanthracene by 50% in mice when administered topically at a dose of 5 mg/kg. IκB kinase inhibitor (IC50 values are 8.5 and 250 nM for IKKβ and IKKα respectively). Selective for IKKα and IKKβ over IKK3, Syk and MAPKKK4 (IC50 values are > 20 μM). Inhibits DNA binding activity of NF-κB. Blocks NF-κB pathway in multiple myeloma cell lines; induces cell growth arrest and apoptosis.
TC HSD 21 is an inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3; IC50 = 14 nM in HeLa cells expressing the recombinant human enzyme). It is selective for 17β-HSD3 over 17β-HSD1, 17β-HSD2, estrogen receptor α (ERα), the androgen receptor, and the glucocorticoid receptor. Potent 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitor (IC50 values are 6 and 40 nM at human and mouse 17β-HSD3 respectively). Displays no activity at 17β-HSD1, 17β-HSD2, ERα, androgen receptors or glucocorticoid receptors.